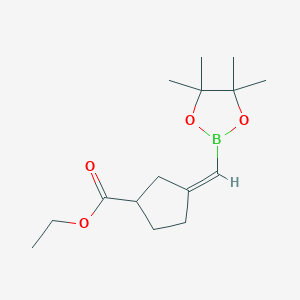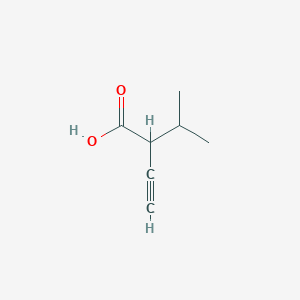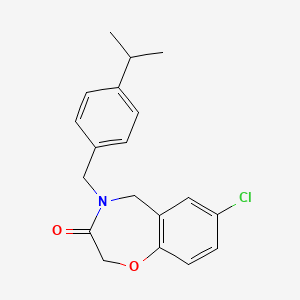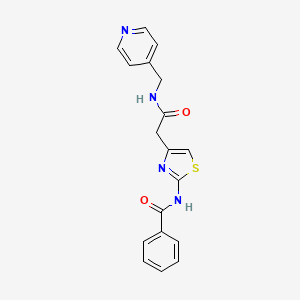![molecular formula C23H26N4O3 B2640243 2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 902922-32-1](/img/structure/B2640243.png)
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrido[2,3-d]pyrimidin-4(1H)-ones are a class of compounds that have been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of these compounds can be optimized by varying solvents, catalysts, and the use of microwave irradiation . For instance, an efficient protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Chemical Reactions Analysis
In the synthesis of related compounds, ethyl 2, 3, 4, 8-tetrahydro-3-methyl-2, 4-dioxopyrido [2, 3-d] pyrimidine-6-carboxylates were synthesized by the condensation of 6-alkyl-or 6-aryl-amino-3-methyluracils and appropriate ethyl 3-chloro-2-formylprop-2-enoates in dimethylformamide .Scientific Research Applications
Chemical Synthesis and Biological Activities
This compound is part of a broader category of pyrimidine derivatives that have been extensively studied for their potential biological activities. The synthesis of pyrimidine derivatives, including structures similar to the specified compound, has been explored for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, certain compounds exhibited significant anti-inflammatory and analgesic effects at specific dosages, highlighting the therapeutic potential of these molecules in managing pain and inflammation S. Sondhi et al., 2009.
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from specific pyridine compounds, has shown that many of these synthesized compounds possess good antibacterial and antifungal activities. This suggests their potential use as antimicrobial agents in medical treatments A. Hossan et al., 2012.
Anticancer Activity
The exploration of pyrazol1-yl acetamide derivatives for new anticancer agents led to the identification of compounds with significant cancer cell growth inhibition against various cancer cell lines, indicating the potential of these molecules in cancer therapy M. M. Al-Sanea et al., 2020.
Imaging and Diagnostic Applications
Derivatives within this chemical family have been studied for their use in imaging. For example, specific phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with positron emission tomography (PET), suggesting their utility in diagnostic imaging F. Dollé et al., 2008.
properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-16-10-12-17(13-11-16)25-20(28)15-26-21-19(9-6-14-24-21)22(29)27(23(26)30)18-7-4-3-5-8-18/h6,9-14,18H,2-5,7-8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMERWAURHVSCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)


![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)



![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)